molecular formula C13H12N6O3S B2674943 N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1111959-55-7

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2674943
CAS No.: 1111959-55-7
M. Wt: 332.34
InChI Key: SRCYDBDQUHRLLL-UHFFFAOYSA-N
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Description

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide is an organic compound belonging to the class of phenylpyridazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide involves multiple steps. One common approach includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another method involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of a triazole and pyridazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-9(20)15-10-2-4-11(5-3-10)23(21,22)18-12-6-7-13-16-14-8-19(13)17-12/h2-8H,1H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCYDBDQUHRLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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